4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide
Description
4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide is a biphenyl-derived compound featuring a hydroxyl (-OH) group at the 2-position, a fluorine atom at the 4'-position, and a carboxamide (-CONH₂) moiety at the 4-position of the biphenyl scaffold. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting receptors or enzymes where hydrogen bonding and hydrophobic interactions are critical.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(15)17)7-12(11)16/h1-7,16H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGDXUVYUZIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Optimization
In a representative procedure, 4-bromo-3-methylaniline reacts with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water biphasic system at 80°C for 12 hours. This yields the biphenyl intermediate with >85% purity after extraction. Scalable adaptations using Pd/C catalysts under aqueous conditions have achieved 74–86% yields on multikilogram scales, emphasizing the industrial relevance of this approach.
Table 1: Comparative Analysis of Biphenyl Coupling Methods
| Method | Catalyst | Solvent System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene/H₂O | 80°C | 85 | |
| Ullmann Coupling | CuI | DMF | 120°C | 68 | |
| Pd/C-Mediated | Pd/C | THF/H₂O | 40–45°C | 86 |
The Ullmann coupling, while less efficient, remains viable for substrates sensitive to phosphine ligands. Recent advances in ligand design and solvent selection have reduced reaction times to <6 hours without compromising yield.
Functional Group Introduction: Fluorine and Hydroxyl Substituents
Directed Fluorination Strategies
Fluorine is introduced either via pre-functionalized boronic acids (e.g., 4-fluorophenylboronic acid) or through late-stage electrophilic substitution. The former approach predominates due to superior regioselectivity. In one protocol, 4-fluoro substitution is achieved by coupling 4-bromo-2-methoxybenzoic acid with 4-fluorophenylboronic acid, followed by demethylation to reveal the hydroxyl group.
Hydroxyl Group Deprotection
Hydroxyl groups are often protected as methoxy ethers during synthesis to prevent undesired side reactions. Pyridinium chloride at 200°C for 2 hours effectively cleaves methyl ethers, yielding the free phenol with 75% efficiency. Alternatives like BBr₃ in dichloromethane at −78°C provide milder conditions but require stringent moisture control.
Carboxamide Formation: Acid Chloride vs. Coupling Reagent Routes
The final amidation step converts the biphenyl carboxylic acid intermediate into the target carboxamide. Two primary strategies are documented:
Acid Chloride Intermediate
Treatment of 4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous toluene generates the corresponding acid chloride. Subsequent reaction with ammonia gas in dichloromethane affords the carboxamide in 87% yield. This method is cost-effective but requires careful handling of corrosive reagents.
Table 2: Amidation Route Performance Metrics
Carbodiimide-Mediated Coupling
Coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) enable direct amidation of the carboxylic acid with ammonium salts. This one-pot procedure in dichloromethane achieves 92% yield with minimal racemization, making it preferable for stereosensitive applications.
Industrial-Scale Synthesis Considerations
Scalability challenges are addressed through solvent recycling and catalyst recovery. The Pd/C-mediated Suzuki coupling exemplifies this, where catalyst filtration and toluene distillation allow reuse across multiple batches. Phase-transfer catalysis using TBAC (tetrabutylammonium chloride) in THF/water systems reduces reaction times by 40% while maintaining yields >80% .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4’-Fluoro-2-keto-[1,1’-biphenyl]-4-carboxamide, while reduction of the carboxamide group can produce 4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-amine.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of 4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide typically involves the reaction of salicylamide derivatives with biphenyl-4-carbonyl chloride. This method allows for the modification of the compound's structure to enhance its biological activity. For instance, modifications at the phenolic and imide linker positions have been explored to improve efficacy against various protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds from the same series have shown potent effects against T. gondii tachyzoites, with some derivatives being particularly effective against different strains of P. falciparum, a causative agent of malaria .
Anti-leishmanial Activity
In addition to its anti-protozoal properties, certain derivatives have been identified as effective against Leishmania donovani, which causes visceral leishmaniasis. Structure-activity relationship studies indicate that modifications can lead to enhanced selectivity and potency against this parasite .
Neuropharmacological Applications
The compound's structural features suggest potential applications in neuropharmacology. For example, biphenyl derivatives are being investigated as allosteric modulators for dopamine receptors, which could provide new therapeutic avenues for conditions like Parkinson's disease . The ability to modulate dopamine receptor activity may lead to improved treatment outcomes by enhancing the physiological effects of dopamine without overstimulation .
Anticancer Activity
Some studies suggest that derivatives of this compound may possess anticancer properties. The biphenyl scaffold is known for its ability to interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies reveal that while some derivatives demonstrate favorable solubility and permeability profiles, metabolic stability remains a concern. For example, certain compounds were rapidly metabolized in human liver microsomes, indicating a need for further optimization to enhance their therapeutic viability .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and inferred properties of 4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide with related compounds:
Key Observations
Electronic Effects: The 4'-fluoro substituent in the target compound introduces electron-withdrawing character, which may stabilize negative charges or influence aromatic π-system reactivity. This contrasts with 4'-methyl analogs (e.g., 4'-Methyl-[1,1'-biphenyl]-2-carboxamide), where the electron-donating -CH₃ group increases electron density . The 2-hydroxy group enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like N-Cyclooctyl derivatives .
Solubility and Lipophilicity: The carboxamide group (-CONH₂) in the target compound improves water solubility relative to carboxylic acid derivatives (e.g., 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid) .
Biological Relevance :
- Analogs with halogen substituents (e.g., bromine in ) may engage in halogen bonding with protein targets, a feature absent in the target compound .
- The hydroxyl group in the target compound could mimic natural substrates in enzymes (e.g., kinase or phosphatase inhibitors), similar to sulfonamide-based inhibitors in .
Biological Activity
4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a biphenyl structure with a fluorine atom and a hydroxyl group at the para position relative to the carboxamide group. This unique configuration may contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of biphenyl derivatives, including this compound.
- Mechanism of Action : The compound is believed to interfere with critical cellular processes such as cell cycle regulation and apoptosis. It may inhibit specific kinases involved in cancer progression.
- Case Study Findings :
- A study reported that similar biphenyl derivatives exhibited IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells, suggesting that modifications in the biphenyl structure can enhance anticancer activity .
- Another investigation highlighted that compounds with a fluoro substituent demonstrate increased antiproliferative effects against various human carcinoma cell lines, including significant activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Hep3B | TBD |
| Similar Derivative | Hep3B | 5.46 |
| Similar Derivative | MCF-7 | TBD |
Antimicrobial Activity
The antimicrobial potential of biphenyl derivatives has also been explored.
- Study Overview : Research indicated that certain derivatives showed moderate inhibition against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The inhibition was measured using minimum inhibitory concentration (MIC) values.
- Results : Compounds derived from similar structures demonstrated MIC values above 62.5 µM, indicating mild antimicrobial activity .
Neuroprotective Activity
Research into the neuroprotective effects of biphenyl compounds suggests promising results.
- Mechanism : Compounds like this compound may exert neuroprotective effects through antioxidative mechanisms and modulation of neurotransmitter systems.
- Findings : A related study found that certain structural modifications in biphenyl compounds led to significant neuroprotective activity at concentrations as low as 3 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of biphenyl derivatives.
- Key Insights :
- The presence of electron-donating groups such as hydroxyl or fluorine enhances biological activity.
- The spatial arrangement of substituents on the biphenyl backbone significantly influences the compound's interactions with biological targets.
Q & A
Q. What are the recommended safety protocols for handling 4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide in laboratory settings?
Methodological Answer:
- Ventilation and PPE: Always work in a fume hood with adequate ventilation. Use nitrile gloves, lab coats, and safety goggles to minimize exposure to aerosols or dust .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture, to prevent degradation .
- Spill Management: Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose of as hazardous waste .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
- Suzuki-Miyaura Coupling: A biphenyl core can be synthesized via palladium-catalyzed cross-coupling between fluorinated aryl halides and boronic acids. Optimize reaction conditions (e.g., solvent: DMF/H₂O, temperature: 80–100°C) .
- Post-Functionalization: Hydroxyl and carboxamide groups are introduced via nucleophilic substitution or amidation. Monitor pH and reaction time to avoid side products .
Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Biphenyl Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 60–75% | |
| Hydroxyl Introduction | NaOH, H₂O₂ | Ethanol | 50°C | 45–60% |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to evaluate variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design reduces trial numbers while identifying significant factors .
- Computational Screening: Use quantum chemical calculations (e.g., DFT) to model transition states and predict optimal reaction pathways before experimentation .
Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Methodological Answer:
- Cross-Validation: Compare experimental data with NIST reference spectra for fluorinated biphenyl derivatives .
- Impurity Analysis: Perform LC-MS to detect trace byproducts (e.g., sulfonamide derivatives from incomplete coupling) .
- Dynamic Effects: Consider tautomerism or hydrogen bonding in DMSO, which may shift hydroxyl proton signals .
Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with improved binding affinity .
- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions) early in design .
Table 2: Example Computational Parameters for Derivative Design
| Parameter | Tool/Software | Key Output Metrics | Reference |
|---|---|---|---|
| Binding Affinity | AutoDock Vina | ΔG (kcal/mol) | |
| Solubility Prediction | SwissADME | LogS, Lipinski Rule | |
| Reaction Pathway | Gaussian (DFT) | Activation Energy (eV) |
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
Methodological Answer:
- Standardize Conditions: Ensure consistent solvent systems (e.g., DMSO vs. aqueous buffers) and temperatures during measurements .
- Validate via Multiple Methods: Compare shake-flask solubility with nephelometry or HPLC-based assays .
8. Resolving inconsistencies in catalytic efficiency during scale-up synthesis
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
